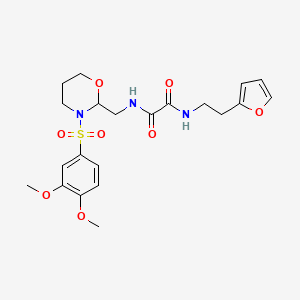

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(furan-2-yl)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O8S/c1-29-17-7-6-16(13-18(17)30-2)33(27,28)24-10-4-12-32-19(24)14-23-21(26)20(25)22-9-8-15-5-3-11-31-15/h3,5-7,11,13,19H,4,8-10,12,14H2,1-2H3,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLYKAUSFHXARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. With a molecular formula of C22H26FN3O7S, this compound includes an oxazinan ring, a sulfonamide group, and various aromatic substituents that may contribute to its biological activities.

Chemical Structure

The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| Molecular Formula | C22H26FN3O7S |

| Molecular Weight | 495.52 g/mol |

| Key Functional Groups | Oxazinan ring, sulfonamide, furan |

Biological Activity Overview

Preliminary studies suggest that N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide exhibits promising biological activities. Compounds with similar structures have been investigated for their insecticidal properties, indicating potential applications in pest control. Furthermore, the oxazinan moiety suggests possible interactions with biological targets such as enzymes or receptors, which could lead to therapeutic effects.

Anticancer Activity

Research into related compounds has shown significant cytotoxic activity against various human cancer cell lines. For instance, studies on oxazinonaphthalene derivatives demonstrated that certain analogs exhibited antiproliferative effects with IC50 values ranging from 4.47 to 52.8 μM against cancer cells like A2780 and MCF-7 . The potential mechanism of action involves inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Sulfonamide derivatives are generally recognized for their antibacterial properties by inhibiting bacterial growth through interference with folic acid synthesis. Compounds containing oxazinan rings have also shown anti-inflammatory and analgesic effects. The structural characteristics of N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide suggest it may possess similar antimicrobial activity.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide:

- Anticancer Activity : In a study involving oxazinonaphthalene derivatives, certain compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting that modifications to the oxazinan structure can enhance biological activity .

- Antimicrobial Action : Research on 1,3,4-oxadiazole derivatives has shown a wide spectrum of antimicrobial activity against various bacterial strains. These compounds exhibited potent action against Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s structural uniqueness lies in its hybrid architecture combining sulfonyl, oxazinan, and oxalamide groups. Below is a comparative analysis with analogs from literature:

Table 1: Structural and Functional Comparison

- Oxalamide vs. Sulfenamide : The oxalamide moiety (target) may exhibit stronger hydrogen-bonding capacity compared to sulfenamides (e.g., dichlofluanid), influencing target selectivity .

- Furan vs.

Hypothesized Pharmacological Profiles

- The furan group may improve blood-brain barrier penetration compared to chlorophenyl analogs.

- Tolyfluanid/Dichlofluanid: These fungicides act via nonspecific sulfhydryl group inhibition in pathogens. The target compound’s more complex structure may reduce off-target effects .

- Oxalamide-Azetidinone (): The chloro and hydroxyphenyl groups could confer antimicrobial activity via membrane disruption, a mechanism less likely in the furan-containing target compound .

Q & A

Q. What are the key structural features of this compound, and how do they influence reactivity?

The compound contains an oxalamide core, a 3,4-dimethoxyphenylsulfonyl group, a 1,3-oxazinan ring, and a furan-2-yl ethyl moiety. The sulfonyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols), while the oxalamide group participates in hydrogen bonding, critical for biological interactions. The furan moiety contributes to π-π stacking in receptor binding .

Q. What synthetic strategies are recommended for preparing this compound?

Synthesis typically involves multi-step coupling reactions:

- Step 1 : Formation of the 1,3-oxazinan ring via cyclization of a β-amino alcohol with a sulfonyl chloride derivative.

- Step 2 : Oxalamide coupling using carbodiimides (e.g., DCC) and activators (e.g., HOBt) to link the oxazinan and furan-ethyl groups .

- Step 3 : Purification via column chromatography or recrystallization for >95% purity.

Q. Which analytical techniques are critical for structural validation?

- NMR : Confirm regiochemistry of the oxazinan ring and sulfonyl group placement.

- HPLC-MS : Verify purity and molecular weight (calculated: ~507.5 g/mol).

- IR Spectroscopy : Identify characteristic peaks (e.g., sulfonyl S=O at ~1350 cm⁻¹, oxalamide C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions?

Competing sulfonamide hydrolysis or oxazinan ring-opening can occur under acidic/basic conditions. Optimization strategies include:

- Temperature control : Maintain reactions at 0–25°C to stabilize the sulfonyl group.

- Solvent selection : Use anhydrous DMF or THF to minimize hydrolysis .

- Reagent stoichiometry : Limit excess nucleophiles (e.g., amines) to prevent over-substitution .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions. Solutions:

- Standardized assays : Use uniform cell lines (e.g., HEK293 for kinase profiling) and controls.

- Molecular docking : Validate target engagement with computational models (e.g., AutoDock Vina) .

Q. What strategies enhance metabolic stability for in vivo studies?

- Derivatization : Replace labile groups (e.g., methyl ethers on the phenyl ring) with trifluoromethyl or halogens to reduce oxidative metabolism .

- Prodrug design : Mask polar groups (e.g., oxalamide) with ester linkages for improved bioavailability .

Q. How to design SAR studies for target specificity?

- Core modifications : Compare activity of oxazinan vs. oxazolidinone analogs to assess ring flexibility.

- Substituent screening : Test sulfonyl variants (e.g., 4-Cl, 3,4-diOMe) to map steric/electronic effects on target binding .

Methodological Challenges

Q. What computational tools predict off-target interactions?

- SwissTargetPrediction : Prioritize kinase or GPCR targets based on structural similarity.

- MD simulations : Use GROMACS to assess binding stability over 100-ns trajectories .

Q. How to validate enzyme inhibition mechanisms experimentally?

- Kinetic assays : Measure values via Lineweaver-Burk plots under varying substrate concentrations.

- Fluorescence polarization : Quantify displacement of labeled ATP in kinase binding assays .

Q. What in vitro models best predict blood-brain barrier penetration?

- PAMPA-BBB : Measure permeability coefficients (Pe > 4.0 × 10⁻⁶ cm/s suggests CNS activity).

- MDCK-MDR1 monolayers : Assess efflux ratios to identify P-glycoprotein substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.